molecular formula C24H20FNO5 B3220346 N-Fmoc-2-fluoro-L-tyrosine CAS No. 1196146-72-1

N-Fmoc-2-fluoro-L-tyrosine

Cat. No.: B3220346
CAS No.: 1196146-72-1
M. Wt: 421.4 g/mol
InChI Key: SEGKKOBSITUXLR-QFIPXVFZSA-N
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Description

N-Fmoc-2-fluoro-L-tyrosine, also known as (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a fluorine atom on the tyrosine residue. The Fmoc group is commonly used in peptide synthesis to protect the amino group of amino acids, allowing for selective reactions at other functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2-fluoro-L-tyrosine typically involves the protection of the amino group of 2-fluoro-L-tyrosine with the Fmoc group. This can be achieved by reacting 2-fluoro-L-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Aqueous dioxane

    Base: Sodium bicarbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced using Fmoc-Cl or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), and the reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-fluoro-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Fmoc-2-fluoro-L-tyrosine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in peptide bond formation . The fluorine atom on the tyrosine residue can influence the compound’s reactivity and stability, enhancing its utility in various applications .

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-tyrosine: Similar structure but lacks the fluorine atom.

    N-Fmoc-3-fluoro-L-tyrosine: Fluorine atom is positioned differently on the tyrosine residue.

Uniqueness

N-Fmoc-2-fluoro-L-tyrosine is unique due to the specific positioning of the fluorine atom, which can significantly impact its chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated peptides and proteins, offering distinct advantages in terms of stability and bioactivity .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGKKOBSITUXLR-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201439
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196146-72-1
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196146-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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